Rsk4-IN-1 (tfa) -

Rsk4-IN-1 (tfa)

Catalog Number: EVT-15271901
CAS Number:
Molecular Formula: C21H21F5N4O5
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rsk4-IN-1 (tfa) is a small molecule inhibitor specifically designed to target Ribosomal S6 Kinase 4 (RSK4), a member of the RSK family of serine/threonine kinases. RSK4 plays a pivotal role in various cellular processes, including cell growth, survival, and apoptosis. The compound's chemical formula is C21H21F5N4O5C_{21}H_{21}F_{5}N_{4}O_{5}, indicating a complex structure that incorporates carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. Rsk4-IN-1 (tfa) has garnered attention for its potential therapeutic applications in cancer treatment and other diseases linked to dysregulated RSK signaling pathways.

Source and Classification

Rsk4-IN-1 (tfa) is synthesized from commercially available precursors that contain necessary functional groups. It belongs to the class of kinase inhibitors, specifically targeting RSK4, distinguishing it from broader-spectrum inhibitors that may affect multiple kinases simultaneously . This specificity allows for more targeted therapeutic strategies with potentially fewer side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rsk4-IN-1 (tfa) typically involves several key steps, which may vary depending on laboratory protocols. The process generally follows established organic synthesis techniques, starting with the selection of appropriate precursors. The synthesis may include:

  1. Formation of Key Intermediates: Initial reactions often involve the formation of intermediates that possess the required functional groups for further transformation.
  2. Coupling Reactions: These reactions are crucial for building the core structure of Rsk4-IN-1 (tfa).
  3. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.

Detailed synthetic routes can be found in specialized literature focusing on organic synthesis methodologies.

Molecular Structure Analysis

Structure and Data

The molecular structure of Rsk4-IN-1 (tfa) features a complex arrangement of atoms that contribute to its biological activity. The presence of five fluorine atoms in its structure enhances its binding affinity for the target kinase due to increased lipophilicity and potential interactions with hydrophobic regions of the enzyme.

Key structural data includes:

  • Molecular Weight: Approximately 470.41 g/mol.
  • Functional Groups: The compound contains various functional groups such as amides and aromatic rings that are critical for its inhibitory activity against RSK4.

Visual representations of the molecular structure can provide insights into how these features contribute to its function.

Chemical Reactions Analysis

Reactions and Technical Details

Rsk4-IN-1 (tfa) undergoes specific chemical reactions that are vital for its interaction with biological systems. The compound primarily acts as an inhibitor by binding to the active site of RSK4, thereby preventing substrate phosphorylation. This inhibition alters downstream signaling pathways involved in cell proliferation and survival.

Key reactions include:

  • Competitive Inhibition: Rsk4-IN-1 (tfa) competes with ATP for binding at the active site of RSK4.
  • Phosphorylation Studies: Research has shown that treatment with Rsk4-IN-1 (tfa) leads to decreased phosphorylation levels of known substrates of RSK4, indicating effective inhibition .

Understanding these reactions is essential for elucidating how Rsk4-IN-1 (tfa) modifies cellular signaling pathways.

Mechanism of Action

Process and Data

The mechanism by which Rsk4-IN-1 (tfa) exerts its effects involves several steps:

  1. Binding to RSK4: The compound binds selectively to the active site of RSK4, inhibiting its kinase activity.
  2. Alteration of Signaling Pathways: Inhibition leads to decreased phosphorylation of downstream targets involved in cell growth and survival.
  3. Induction of Apoptosis: By blocking RSK4 activity, Rsk4-IN-1 (tfa) may promote apoptosis in cancer cells, enhancing the efficacy of other therapeutic agents .

Data from various studies support this mechanism, highlighting significant reductions in cell viability upon treatment with the compound.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rsk4-IN-1 (tfa) exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: It demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary but is critical for determining suitable storage conditions.

These properties are essential for optimizing experimental conditions in research applications involving Rsk4-IN-1 (tfa).

Applications

Scientific Uses

Rsk4-IN-1 (tfa) has potential applications in various scientific fields:

  • Cancer Research: Its ability to inhibit RSK4 makes it a valuable tool for studying cancer biology and therapeutic strategies targeting dysregulated signaling pathways.
  • Combination Therapies: Research continues to explore its utility in combination with other agents to enhance anti-cancer effects.
  • Biological Pathway Elucidation: As a selective inhibitor, it aids in dissecting RSK-related biological pathways, contributing to a better understanding of cellular signaling mechanisms .
Introduction to RSK4 as a Therapeutic Target

Role of RSK4 in the MAPK/ERK Signaling Pathway

RSK4 (Ribosomal S6 Kinase 4) is a serine/threonine kinase positioned at the terminus of the Ras/MAPK/ERK signaling cascade, a pathway hyperactivated in >30% of human cancers [1] [9]. Unlike other RSK isoforms, RSK4 exhibits constitutive cytoplasmic activity independent of acute growth factor stimulation and demonstrates atypical activation kinetics. It bypasses the canonical 3-phosphoinositide-dependent protein kinase 1 (PDK1) activation step required by RSK1-3, enabling persistent signaling even under suboptimal ERK conditions [1] [7]. Structurally, RSK4 contains two functional kinase domains: an N-terminal AGC kinase domain (NTKD) responsible for substrate phosphorylation and a C-terminal CaMK-type kinase domain (CTKD) that receives ERK input [9]. This configuration allows RSK4 to phosphorylate downstream targets regulating cell survival, translation, and motility, positioning it as a critical node in oncogenic signaling networks.

Isoform-Specific Functions of RSK Family Kinases in Oncogenesis

The four RSK isoforms (RSK1-4) share 73–80% sequence homology but display strikingly divergent and often opposing roles in cancer biology [1] [9] [10]:

  • RSK1/RSK2: Generally act as tumor promoters. RSK2 drives metastasis in head/neck squamous cell carcinoma (HNSCC) and glioma via CREB-dependent transcription, while RSK1 enhances motility in bladder and gastric cancers [6] [10].
  • RSK3: Functions as a context-dependent modulator, often exhibiting tumor-suppressive properties in breast and lung cancers [10].
  • RSK4: Displays paradoxical duality. It acts as a tumor suppressor in colorectal (CRC), gastric, and breast cancers by inducing cell-cycle arrest and inhibiting pro-metastatic factors (e.g., CXCR4). Conversely, it promotes tumorigenesis in renal cell carcinoma, glioma, and esophageal cancers by enhancing cell survival and angiogenesis [2] [3] [9].

Table 1: Oncogenic Roles of RSK Isoforms Across Cancers

IsoformPrimary RoleKey Cancer ContextsMolecular Mechanisms
RSK1Tumor promoterLung adenocarcinoma, Renal cancerSH3P2 phosphorylation → ↑ Motility
RSK2Tumor promoterHNSCC, Glioma, LeukemiaCREB activation → Metastasis gene expression
RSK3Tumor suppressorBreast cancer, Lung cancerCell cycle arrest pathways
RSK4Dual (Context-dependent)Suppressor: CRC, Breast; Promoter: Glioma, Renal↑ CXCR4/CLDN2 (Suppressor); ↑ RUNX1/VEGF (Promoter)

Rationale for Targeting RSK4 in Cancer Therapy

Targeting RSK4 is compelling due to its pathological overexpression in aggressive cancers (e.g., renal cell carcinoma, glioma) and its role in therapy resistance. In glioblastoma, RSK4 upregulation correlates with EZH2 inhibitor resistance, while in esophageal squamous cell carcinoma, it confers radioresistance [3] [9]. Crucially, RSK4’s constitutive activity and cytoplasmic retention make it less reliant on nuclear ERK surges, allowing it to sustain pro-survival signals even when upstream pathway components are therapeutically inhibited [1] [7]. Furthermore, RSK4’s isoform-unique N-terminal myristoylation site (in isoform 1) influences subcellular localization and substrate access, enabling selective targeting [2]. These attributes, combined with minimal functional redundancy with other RSKs in specific tissues, position RSK4 as a viable target for precision oncology.

Properties

Product Name

Rsk4-IN-1 (tfa)

IUPAC Name

1-cyclopentyl-7-(3,5-difluoro-4-hydroxyanilino)-4,4-dimethylpyrimido[4,5-d][1,3]oxazin-2-one;2,2,2-trifluoroacetic acid

Molecular Formula

C21H21F5N4O5

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C19H20F2N4O3.C2HF3O2/c1-19(2)12-9-22-17(23-10-7-13(20)15(26)14(21)8-10)24-16(12)25(18(27)28-19)11-5-3-4-6-11;3-2(4,5)1(6)7/h7-9,11,26H,3-6H2,1-2H3,(H,22,23,24);(H,6,7)

InChI Key

NIKCUHFVKRKMBE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CN=C(N=C2N(C(=O)O1)C3CCCC3)NC4=CC(=C(C(=C4)F)O)F)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.